molecular formula C65H106O30 B1179799 Raddeanoside R8 CAS No. 124961-61-1

Raddeanoside R8

Cat. No.: B1179799
CAS No.: 124961-61-1
M. Wt: 1367.533
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Description

Raddeanoside R8 is a triterpene glycoside compound isolated from the plant Anemone raddeana Regel. It belongs to the class of oleanolic acid glycosides and has the molecular formula C₆₅H₁₀₆O₃₀. This compound is known for its various biological activities, including anti-inflammatory and analgesic properties .

Biochemical Analysis

Biochemical Properties

Raddeanoside R8 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, this compound interacts with proteins involved in the inflammatory response, such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β and IL-6), modulating their expression and activity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. This compound modulates the nuclear factor-kappa B (NF-κB) signaling pathway, leading to reduced expression of pro-inflammatory genes . Furthermore, it affects gene expression by downregulating the expression of cyclin D1, cyclin A, and cyclin B1, which are crucial for cell cycle progression . This compound also impacts cellular metabolism by inhibiting the production of reactive oxygen species (ROS) and enhancing antioxidant enzyme activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. This compound binds to the active sites of COX and LOX enzymes, inhibiting their catalytic activity and reducing the synthesis of pro-inflammatory mediators . Additionally, this compound interacts with transcription factors such as NF-κB, preventing their translocation to the nucleus and subsequent activation of pro-inflammatory genes . This compound also modulates gene expression by influencing the activity of histone deacetylases (HDACs), leading to changes in chromatin structure and gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its bioactivity for extended periods . Degradation of this compound can occur under extreme conditions such as high temperature and acidic pH . Long-term studies have shown that this compound can exert sustained anti-inflammatory effects, with prolonged inhibition of pro-inflammatory cytokine production and reduced oxidative stress in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant anti-inflammatory and analgesic effects without noticeable toxicity . At higher doses, the compound can induce adverse effects such as gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, with a specific dosage range required to achieve optimal therapeutic outcomes while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 (CYP) isoforms play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites with altered pharmacological properties . These metabolic pathways influence the bioavailability and efficacy of this compound in vivo .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can be taken up by cells via passive diffusion and active transport processes . Transporters such as P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATPs) are involved in the cellular uptake and efflux of this compound . Once inside the cells, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and signaling molecules . Additionally, this compound can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors and chromatin-modifying enzymes . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Raddeanoside R8 is typically isolated from the fresh rhizomes of Anemone raddeana Regel. The extraction process involves several steps:

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Anemone raddeana Regel. The process is similar to the laboratory-scale extraction but is optimized for higher yield and efficiency. This includes the use of industrial-grade solvents and large-scale chromatographic systems .

Chemical Reactions Analysis

Types of Reactions

Raddeanoside R8 undergoes several types of chemical reactions, including:

    Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions to yield oleanolic acid and various sugar moieties.

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also be reduced to form reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Raddeanoside R8 has several scientific research applications:

Comparison with Similar Compounds

Raddeanoside R8 is compared with other similar triterpene glycosides, such as:

This compound is unique due to its specific glycosidic structure and the combination of biological activities it exhibits, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

124961-61-1

Molecular Formula

C65H106O30

Molecular Weight

1367.533

Origin of Product

United States
Customer
Q & A

Q1: What is the structural characterization of Raddeanoside R8?

A1: this compound is a newly discovered oleanane-type glycoside isolated from the Chinese folk medicine "Zhu jie xian fu," which is derived from the roots of Anemone raddeana REGEL (Ranunculaceae) []. The study describes its structure as 3-O-alpha-L-rhamnopyranosyl-(1----2)-O-beta-D-glucopyranosyl- (1----2)-alpha-L-arabinopyranosyl oleanolic acid 28-O-alpha-L-rhamnopyranosyl-(1----4)-O-beta-D-glucopyranosyl-(1----6)-beta-D- glucopyranoside []. Unfortunately, the research paper does not provide the molecular formula, weight, or spectroscopic data for this compound. Further research is needed to elucidate these characteristics.

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